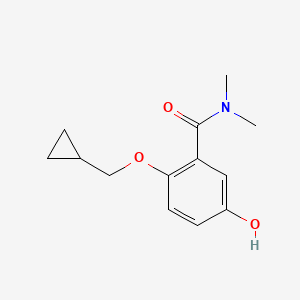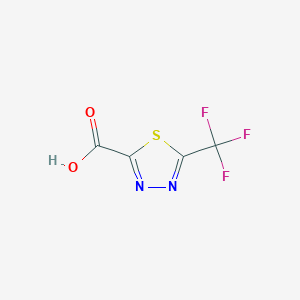![molecular formula C10H15ClN4 B1403677 3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride CAS No. 1820619-50-8](/img/structure/B1403677.png)
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride
Overview
Description
“3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1820619-50-8 . It is related to the family of pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C14H15ClN4 . The InChI Code is 1S/C14H14N4.ClH/c1-10-7-14-16-6-5-13 (18 (14)17-10)12-4-2-3-11 (8-12)9-15;/h2-8H,9,15H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.75 . Further physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their potential applications in pharmaceuticals and materials science. Abdelriheem et al. (2017) described an effective synthesis convention for pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antitrypanosomal activity and their potential as antimetabolites in purine biochemical reactions. This work underscores the versatility of these compounds in drug development (Abdelriheem, Zaki, & Abdelhamid, 2017). Similarly, the synthesis and crystal structure of specific pyrazolo[1,5-a]pyrimidin-7-amine derivatives have been studied, with Lu Jiu-fu et al. (2015) reporting moderate anticancer activities, which points to the therapeutic applications of these compounds (Lu Jiu-fu et al., 2015).
Biological Activities
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives have been a significant focus, with studies exploring their potential as antitumor and antimicrobial agents. For instance, Riyadh (2011) synthesized N-arylpyrazole-containing enaminones, which showed promising antitumor and antimicrobial activities. This suggests the potential of these compounds in developing new therapeutic agents (Riyadh, 2011). Moreover, Kumar et al. (2003) developed a synthesis method for a selective CRF1 antagonist as a potential PET ligand for imaging CRF1 receptors, highlighting the diagnostic applications of pyrazolo[1,5-a]pyrimidine derivatives in neurology (Kumar et al., 2003).
properties
IUPAC Name |
3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c1-8-5-10-12-6-9(3-2-4-11)7-14(10)13-8;/h5-7H,2-4,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOKJJUKJICHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















